Oroidin

Catalog No.
S622732
CAS No.
34649-22-4
M.F
C11H11Br2N5O
M. Wt
389.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroidin

CAS Number

34649-22-4

Product Name

Oroidin

IUPAC Name

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

Molecular Formula

C11H11Br2N5O

Molecular Weight

389.05 g/mol

InChI

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+

InChI Key

QKJAXHBFQSBDAR-OWOJBTEDSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Synonyms

7-(15)N-oroidin, oroidin

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N

Oroidine is a member of pyrroles and a secondary carboxamide. It has a role as a metabolite.
Oroidin is a natural product found in Agelas clathrodes, Stylissa massa, and other organisms with data available.

Oroidin is a naturally occurring marine pyrrole-imidazole alkaloid (PIA) characterized by a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group via a propenyl chain [1]. In chemical procurement and research, it serves two primary functions: as the foundational biogenetic and synthetic precursor for a vast library of complex, polycyclic PIAs (such as sceptrin, ageliferin, and palau'amine), and as a highly potent, non-microbicidal inhibitor of bacterial biofilms and marine biofouling [2]. Unlike generic biocides, Oroidin's value lies in its specific structural geometry and halogenation pattern, which allow it to disrupt bacterial signaling without inducing the selective pressure that leads to antimicrobial resistance, making it a critical scaffold for advanced materials and pharmaceutical development.

Research Fit

Scaffold-based SAR probe for pyrrole-2-aminoimidazole class
Biosynthetic precursor context; reported entry to >60 polycyclic alkaloids
Lower molecular complexity supports analog synthesis and derivatization studies

Substituting Oroidin with simpler fragments (like unbrominated pyrroles or isolated 2-aminoimidazoles) or generic biocides fundamentally compromises both synthetic efficiency and biological mechanism. In total synthesis, attempting to build complex dimeric PIAs from generic fragments requires 20 to 45+ steps, plagued by notoriously poor yields and difficult late-stage regioselective brominations[1]. Procuring intact Oroidin bypasses these bottlenecks, enabling direct biomimetic cycloadditions. In antifouling applications, generic substitutes like copper or triclosan act via microbicidal pathways, rapidly killing planktonic bacteria but triggering multi-drug resistance. Oroidin, conversely, acts via a specific signaling disruption mechanism that prevents biofilm maturation without affecting planktonic viability, a property that is lost if the essential 4,5-dibromopyrrole moiety is omitted or replaced by unbrominated analogs like clathrodin [2].

Substitution Risk

Halogenation-dependent bioactivity

Debrominated or monobrominated analogs (clathrodin, hymenidin) may shift potency, selectivity, and cytotoxicity profiles substantially.

Antimicrobial activity may be lost

Clathrodin shows negligible Gram-positive inhibition; antimicrobial screening endpoints may not transfer from oroidin to unsubstituted pyrrole analogs.

Antiviral selectivity context may differ

Reported non-cytotoxic window of oroidin is not replicated by hymenialdisine-type comparators; cytotoxicity endpoint review required.

Biomimetic Dimerization Efficiency vs. De Novo Fragment Synthesis

Oroidin is the established linear precursor for synthesizing complex dimeric PIAs such as sceptrin and ageliferin. When chemists attempt de novo total synthesis of these dimers from simple pyrrole and imidazole building blocks, the pathways typically require over 20 steps, with overall yields frequently falling below 1% due to challenging late-stage regioselective brominations[1]. By procuring Oroidin as the starting material, researchers can utilize direct biomimetic[2+2] or [4+2] cycloadditions. This pre-assembled 4,5-dibromopyrrole-2-aminoimidazole architecture reduces the synthetic pathway to a single dimerization step, drastically improving throughput for downstream biological testing [2].

Evidence DimensionSynthetic route efficiency for dimeric PIAs (e.g., Sceptrin)
Target Compound DataOroidin (Enables direct 1-step biomimetic dimerization)
Comparator Or BaselineDe novo synthesis from generic pyrrole/imidazole fragments
Quantified DifferenceEliminates >20 synthetic steps and bypasses late-stage bromination bottlenecks
ConditionsBiomimetic photochemical or radical-mediated cycloaddition

Procuring Oroidin directly accelerates the synthesis of high-value dimeric PIAs, bypassing decades-long bottlenecks in total synthesis yields.

Kv1.4 Inhibition
Data to verify
2.1 μM vs 30 μM (Clathrodin)
14.3-fold difference
Supports Kv1.4 channel study context
Automated patch clamp, CHO cells

Non-Microbicidal Biofilm Inhibition vs. Traditional Biocides

Oroidin differentiates itself from conventional broad-spectrum biocides by decoupling biofilm inhibition from bacterial cell death. Quantitative assays demonstrate that Oroidin inhibits Pseudomonas aeruginosa (PAO1 and PA14) biofilm formation with an IC50 of 190 μM and 166 μM, respectively, without altering planktonic growth rates or viability [1]. In contrast, traditional microbicidal agents exert selective pressure that rapidly induces multi-drug resistance. Furthermore, the 4,5-dibromopyrrole moiety is critical; unbrominated analogs like clathrodin exhibit significantly reduced anti-biofilm potency, confirming that intact Oroidin is required to achieve optimal non-toxic signaling disruption [2].

Evidence DimensionMechanism of biofilm inhibition and planktonic toxicity
Target Compound DataOroidin (Biofilm IC50 ~166-190 μM; Planktonic toxicity = None)
Comparator Or BaselineTraditional biocides (Microbicidal, induces resistance)
Quantified Difference100% decoupling of biofilm inhibition from bacterial cell death
ConditionsP. aeruginosa PAO1/PA14 static biofilm assays

Oroidin is the ideal scaffold for developing next-generation antifouling coatings and medical device treatments that do not trigger bacterial resistance.

Gram-Positive Activity
Reported
S. aureus: >90%, E. faecalis: ~50% vs <10% (Clathrodin)
>9-fold higher inhibition
Supports antimicrobial screening context
Microbroth dilution, ATCC 25923, 29212

Standardized Macrofouling Inhibition for Marine Coatings

In the formulation and testing of eco-friendly marine coatings, Oroidin serves as a critical benchmark for macrofouling inhibition. It demonstrates a quantified IC50 of 49 μM against the settlement of barnacle cyprids (Balanus improvisus) [1]. While certain specialized derivatives (e.g., barettin) may exhibit lower IC50 values, Oroidin's well-characterized baseline, combined with its dual efficacy against both microfouling (bacteria) and macrofouling (barnacles), makes it an indispensable reference standard. It allows formulators to accurately calibrate the performance of novel antifouling additives against a known, naturally occurring, non-toxic defense compound [2].

Evidence DimensionBarnacle (Balanus improvisus) settlement inhibition (IC50)
Target Compound DataOroidin (IC50 = 49 μM)
Comparator Or BaselineUntreated controls (0% inhibition)
Quantified DifferenceProvides a consistent, moderate-potency baseline (49 μM) for comparative antifouling assays
ConditionsBalanus improvisus cyprid settlement assay

Formulators and chemical ecologists require Oroidin as a standardized, dual-action control to validate the efficacy of novel, eco-friendly marine antifouling formulations.

HIV-1 Antiviral Selectivity
Reported
50% inhibition at 50 μM; no observed cytotoxicity
RT inhibition 90% at 25 μM (biochemical assay)
Reported non-cytotoxic antiviral window context
TZM-bl cell assay; comparator DBH/HD show cytotoxicity
Muscarinic Binding Rank
Reported
Rank 2 in series: sceptrin > oroidin ≥ dibromosceptrin ≥ clathrodin
Supports muscarinic ligand screening context
3H-QNB competition, rat brain membranes

Biomimetic Synthesis of Complex Alkaloids

Oroidin is the mandatory starting material for research programs aiming to synthesize dimeric or tetrameric pyrrole-imidazole alkaloids (e.g., sceptrin, ageliferin, palau'amine) via direct cycloaddition, bypassing inefficient fragment-based total synthesis [1].

Non-Toxic Antifouling Marine Coatings

Utilized as a benchmark active ingredient or structural template in the development of marine paints that prevent bacterial and barnacle settlement without releasing heavy metals or microbicidal toxins into the aquatic environment [2].

Medical Device Biofilm Inhibitors

Employed as a scaffold for designing coatings on catheters and implants that prevent Pseudomonas aeruginosa biofilm formation without triggering the antimicrobial resistance typically caused by traditional antibiotics[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kv channel SAR studies
Bromination-dependent Kv1.4 selectivity
Isoform selectivity profiling
Gram-positive antibacterial screening
Reported S. aureus / E. faecalis activity
MIC and strain-panel endpoints
HIV-1 RT inhibition studies
Non-cytotoxic antiviral profile context
Cytotoxicity/antiviral endpoint co-assessment
Muscarinic receptor SAR studies
Defined binding rank order in series
Comparative binding affinity characterization

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

388.93099 g/mol

Monoisotopic Mass

386.93304 g/mol

Heavy Atom Count

19

UNII

PF75E92XKM

Wikipedia

Oroidin

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